Methyl 4-[2-methoxy-3-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
METHYL 4-[2-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a methoxy group, a prop-2-en-1-yloxy group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps. One common method includes the following steps:
Formation of the phenyl ring: The phenyl ring with the methoxy and prop-2-en-1-yloxy groups is synthesized through electrophilic aromatic substitution reactions.
Formation of the tetrahydropyrimidine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanylidene group: This step typically involves the use of sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and prop-2-en-1-yloxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Tetrahydrofuran, methanol, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
METHYL 4-[2-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and neuroprotective properties.
Medicine: Studied for its potential use in treating neurodegenerative diseases and rheumatoid arthritis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[2-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
METHYL 4-[2-METHOXY-3-(PROP-2-EN-1-YLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit STAT3 and other inflammatory mediators makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C17H20N2O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 4-(2-methoxy-3-prop-2-enoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O4S/c1-5-9-23-12-8-6-7-11(15(12)21-3)14-13(16(20)22-4)10(2)18-17(24)19-14/h5-8,14H,1,9H2,2-4H3,(H2,18,19,24) |
InChI Key |
CLOYBJLALUYVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OCC=C)OC)C(=O)OC |
Origin of Product |
United States |
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